4-ethoxy-N-1H-indazol-6-yl-2,5-dimethylbenzenesulfonamide
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Overview
Description
4-ethoxy-N-1H-indazol-6-yl-2,5-dimethylbenzenesulfonamide is a synthetic compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their diverse biological activities and are used in various medicinal applications. This compound, in particular, has gained attention due to its potential therapeutic properties and its role as a building block in drug development .
Mechanism of Action
Target of Action
The primary target of 4-ethoxy-N-1H-indazol-6-yl-2,5-dimethylbenzenesulfonamide is Phosphatidylinositol-3-kinase (PI3K) . PI3K is an important target in cancer due to the deregulation of the PI3K/Akt signaling pathway in a wide variety of tumors .
Mode of Action
The compound interacts with its target, PI3K, and inhibits its activity. This inhibition disrupts the PI3K/Akt signaling pathway, which plays a crucial role in cell survival and growth . By inhibiting PI3K, the compound can potentially halt the growth and proliferation of cancer cells.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the PI3K/Akt signaling pathway . This pathway is crucial for many cellular functions, including cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking. Disruption of this pathway can lead to the death of cancer cells or halt their growth.
Result of Action
The inhibition of PI3K by this compound can lead to the disruption of the PI3K/Akt signaling pathway . This disruption can potentially lead to the death of cancer cells or halt their growth and proliferation.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-ethoxy-N-1H-indazol-6-yl-2,5-dimethylbenzenesulfonamide typically involves the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through a cyclization reaction of o-nitroaniline derivatives with hydrazine or its derivatives under acidic or basic conditions.
Introduction of the Ethoxy Group: The ethoxy group can be introduced via an alkylation reaction using ethyl iodide or ethyl bromide in the presence of a base such as potassium carbonate.
Sulfonamide Formation: The final step involves the reaction of the indazole derivative with a sulfonyl chloride, such as 2,5-dimethylbenzenesulfonyl chloride, in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions: 4-ethoxy-N-1H-indazol-6-yl-2,5-dimethylbenzenesulfonamide undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Substituted indazole derivatives.
Scientific Research Applications
4-ethoxy-N-1H-indazol-6-yl-2,5-dimethylbenzenesulfonamide has several scientific research applications:
Comparison with Similar Compounds
Niraparib: An indazole derivative used as an anticancer drug.
Indazole-3-carboxamide: Known for its anti-inflammatory properties.
Indazole-4-carboxamide: Studied for its antimicrobial activities.
Uniqueness: 4-ethoxy-N-1H-indazol-6-yl-2,5-dimethylbenzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
4-ethoxy-N-(1H-indazol-6-yl)-2,5-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c1-4-23-16-7-12(3)17(8-11(16)2)24(21,22)20-14-6-5-13-10-18-19-15(13)9-14/h5-10,20H,4H2,1-3H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBRXZXKNYLAJTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C)S(=O)(=O)NC2=CC3=C(C=C2)C=NN3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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